

Technical Support Center: Overcoming Resistance to SKF 104976 in Fungal Strains

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Compound of Interest		
Compound Name:	SKF 104976	
Cat. No.:	B1681005	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to **SKF 104976** in fungal strains. As **SKF 104976** is a potent inhibitor of lanosterol 14α -demethylase (14α -DM), this guidance draws parallels from and includes extensive data on resistance mechanisms to azole antifungals, which target the same enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SKF 104976?

A1: **SKF 104976** is a potent inhibitor of the fungal enzyme lanosterol 14α -demethylase, which is encoded by the ERG11 gene (also known as CYP51A in some fungi). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, **SKF 104976** disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.

Q2: My fungal strain has developed resistance to **SKF 104976**. What are the likely resistance mechanisms?

A2: Resistance to inhibitors of lanosterol 14α -demethylase, such as **SKF 104976** and azoles, is well-documented and typically involves one or more of the following mechanisms:



- Target site modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α -demethylase enzyme, reducing the binding affinity of **SKF 104976**.
- Overexpression of the target enzyme: Increased expression of the ERG11 gene leads to higher intracellular concentrations of the target enzyme, requiring a higher concentration of the inhibitor to achieve a therapeutic effect.
- Increased drug efflux: Upregulation of genes encoding efflux pumps, primarily from the ATP-binding cassette (ABC) transporter superfamily (e.g., CDR1, CDR2) and the Major Facilitator Superfamily (MFS) (e.g., MDR1), can actively transport SKF 104976 out of the fungal cell, reducing its intracellular concentration.[1]
- Alterations in the ergosterol biosynthesis pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to a metabolic bypass, allowing the fungus to survive despite the inhibition of lanosterol 14α-demethylase.

Q3: How can I experimentally confirm the mechanism of resistance in my fungal strain?

A3: A combination of molecular and cellular assays can elucidate the resistance mechanism:

- Sequence the ERG11 gene: This will identify any point mutations that may alter the drug target.
- Quantify gene expression: Use Reverse Transcription-quantitative PCR (RT-qPCR) to measure the expression levels of ERG11, CDR1, CDR2, and MDR1. A significant increase in the expression of these genes in the resistant strain compared to a susceptible parent strain is indicative of target overexpression or increased efflux.
- Perform an efflux pump activity assay: Use a fluorescent substrate like Rhodamine 6G to functionally assess the activity of efflux pumps. Increased efflux of the dye in the resistant strain suggests a role for efflux pumps in the resistance phenotype.

Troubleshooting Guides

Issue 1: Increased Minimum Inhibitory Concentration (MIC) of SKF 104976



Possible Cause 1: Upregulation of ERG11 expression.

- Troubleshooting Steps:
 - Perform RT-qPCR to compare the expression level of ERG11 in your resistant strain to a susceptible control strain.
 - An increase of 2-fold or higher in ERG11 expression is a strong indicator of this resistance mechanism.[2]

Possible Cause 2: Mutations in the ERG11 gene.

- · Troubleshooting Steps:
 - Extract genomic DNA from your resistant strain.
 - Amplify the ERG11 gene using PCR.
 - Sequence the PCR product and compare the sequence to that of a susceptible reference strain to identify any mutations.

Possible Cause 3: Overexpression of efflux pumps.

- Troubleshooting Steps:
 - Perform RT-qPCR to quantify the expression of major efflux pump genes (CDR1, CDR2, MDR1).
 - Conduct a Rhodamine 6G efflux assay to functionally confirm increased pump activity.

Issue 2: How to Overcome Observed Resistance

Strategy 1: Combination Therapy.

- Rationale: Combining SKF 104976 with another antifungal agent that has a different mechanism of action can create a synergistic effect and overcome resistance.
- Experimental Approach:



- Perform a checkerboard microdilution assay to test the efficacy of SKF 104976 in combination with other antifungals such as echinocandins (e.g., caspofungin) or polyenes (e.g., amphotericin B).
- Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1.0), indifferent (1.0 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).[3][4]

Strategy 2: Inhibition of Resistance Mechanisms.

- Rationale: Use of a non-antifungal compound that specifically inhibits a resistance mechanism can restore the activity of SKF 104976.
- Experimental Approach:
 - If resistance is due to efflux pump overexpression, test SKF 104976 in combination with known efflux pump inhibitors.
 - If resistance involves stress response pathways, consider combining SKF 104976 with inhibitors of signaling molecules like calcineurin (e.g., tacrolimus or cyclosporine A).[5]

Data Presentation

Table 1: Clinical Breakpoints for Fluconazole against Candida Species (CLSI M27-A3)

Candida Species	Susceptible (S) (µg/mL)	Susceptible-Dose Dependent (SDD) (µg/mL)	Resistant (R) (μg/mL)
C. albicans	≤ 2	4	≥ 8
C. tropicalis	≤ 2	4	≥8
C. parapsilosis	≤ 2	4	≥8
C. glabrata	-	≤ 32	≥ 64

Data from the Clinical and Laboratory Standards Institute (CLSI). These breakpoints for fluconazole, an azole, can serve as a reference for interpreting MIC data for other lanosterol



 14α -demethylase inhibitors.[1]

Table 2: Example of Gene Expression Changes in Azole-Resistant Candida albicans

Gene	Fold Change in Resistant Isolate vs. Susceptible Isolate	Implied Resistance Mechanism
ERG11	2 to 5-fold increase	Target Overexpression
CDR1	> 2-fold increase	Efflux Pump Overexpression (ABC Transporter)
CDR2	> 2-fold increase	Efflux Pump Overexpression (ABC Transporter)
MDR1	> 2-fold increase	Efflux Pump Overexpression (MFS Transporter)

This table presents typical fold changes observed in resistant clinical isolates. Actual values may vary between strains.[2][6]

Table 3: Example of Synergistic Activity of an Azole (Voriconazole) with an Echinocandin (Micafungin) against Azole-Resistant C. auris

Antifungal Combination	FICI Range	Interpretation
Voriconazole + Micafungin	0.15 - 0.5	Synergy

FICI (Fractional Inhibitory Concentration Index) values ≤ 0.5 indicate a synergistic interaction. [7]

Experimental Protocols Protocol 1: RT-qPCR for Gene Expression Analysis

- RNA Extraction:
 - Culture susceptible and resistant fungal strains to mid-log phase.



- Harvest cells and extract total RNA using a commercially available kit (e.g., RiboPure™-Yeast Kit) or a standard hot phenol method.
- Treat RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.[8][9]
- cDNA Synthesis:
 - Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[10]
- qPCR:
 - Perform qPCR using a SYBR Green or probe-based master mix.
 - Use primers specific for your target genes (ERG11, CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1).
 - Run the reaction on a real-time PCR instrument.[11]
- Data Analysis:
 - Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the
 expression of the target genes to the reference gene and comparing the resistant strain to
 the susceptible strain.[8]

Protocol 2: ERG11 Gene Sequencing

- Genomic DNA Extraction:
 - o Culture the fungal strain and extract genomic DNA using a suitable kit or protocol.
- PCR Amplification:
 - Design primers to amplify the entire coding sequence of the ERG11 gene.
 - Perform PCR to amplify the ERG11 gene from the extracted genomic DNA.[12]



PCR Product Purification:

- Run the PCR product on an agarose gel to confirm the correct size and purity.
- Purify the PCR product from the gel or directly from the PCR reaction using a purification kit.[13]
- Sanger Sequencing:
 - Send the purified PCR product for Sanger sequencing using the amplification primers.
- Sequence Analysis:
 - Align the obtained sequence with the ERG11 sequence from a susceptible reference strain to identify any nucleotide changes and corresponding amino acid substitutions.

Protocol 3: Rhodamine 6G (R6G) Efflux Assay

- Cell Preparation:
 - Grow fungal cells to mid-log phase.
 - Wash the cells with PBS and resuspend them in glucose-free PBS to de-energize them.
 - Incubate for 1-2 hours at 30°C.
- · R6G Loading:
 - $\circ\,$ Add Rhodamine 6G to the de-energized cell suspension to a final concentration of 10 μM and incubate for 30-60 minutes.
- Efflux Measurement:
 - Wash the cells to remove extracellular R6G and resuspend them in PBS.
 - Initiate efflux by adding glucose to a final concentration of 2%.
 - Take aliquots of the supernatant at various time points (e.g., 0, 5, 10, 20, 30 minutes).



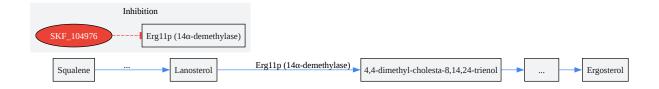
- Measure the fluorescence of the supernatant (excitation ~525 nm, emission ~555 nm).
- An increased rate of R6G efflux in the resistant strain compared to the susceptible strain indicates higher efflux pump activity.[14][15][16]

Protocol 4: Checkerboard Microdilution Assay

- · Preparation:
 - Prepare two-fold serial dilutions of SKF 104976 and the second antifungal agent in a 96well microtiter plate. The dilutions of SKF 104976 are made horizontally, and the dilutions of the second drug are made vertically.
- Inoculation:
 - Prepare a standardized fungal inoculum according to CLSI guidelines.
 - Add the inoculum to each well of the microtiter plate.
- Incubation:
 - Incubate the plate at 35°C for 24-48 hours.
- Reading and FICI Calculation:
 - Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
 - Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
 - Interpret the FICI as described in Strategy 1.[17][18][19]

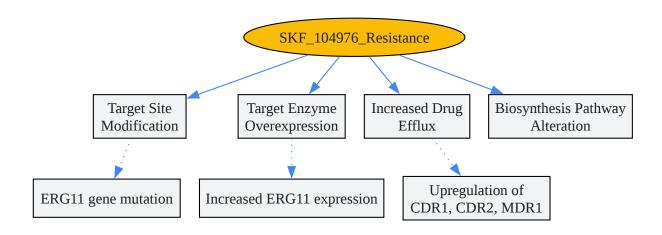
Visualizations





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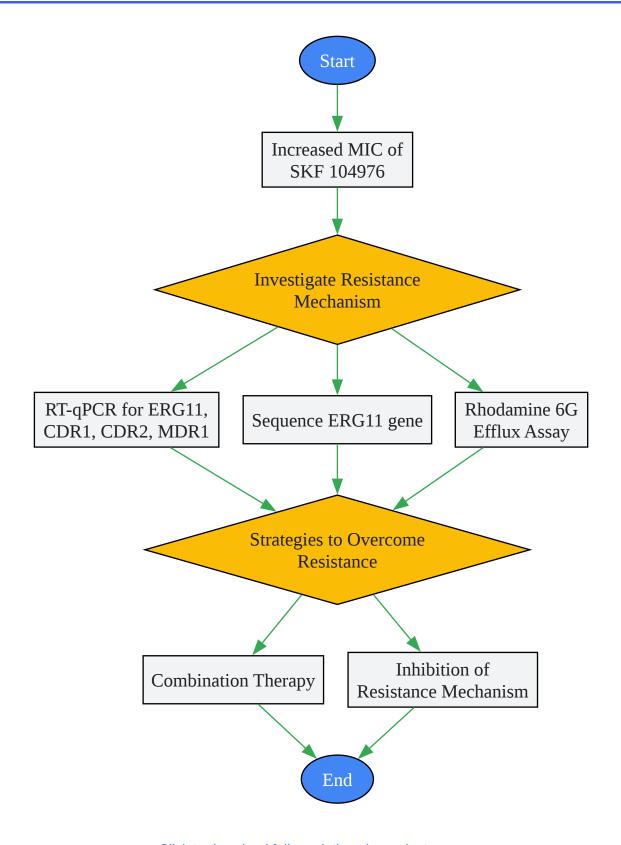
Caption: Ergosterol biosynthesis pathway and the target of **SKF 104976**.



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Caption: Major mechanisms of resistance to lanosterol 14α -demethylase inhibitors.





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